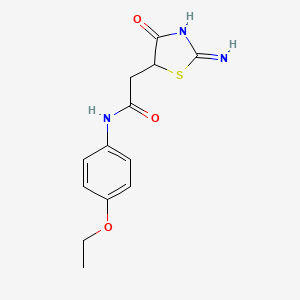

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with an imino group at position 2 and an N-(4-ethoxyphenyl)acetamide moiety at position 3. This compound exhibits tautomeric behavior, as observed in structurally related analogs. For instance, a similar compound, N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I), exists in equilibrium with its tautomer 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A) in a 1:1 ratio . Such tautomerism may influence its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C13H15N3O3S |

|---|---|

Molecular Weight |

293.34 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

InChI |

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |

InChI Key |

HRTJVCUWYSKTTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |

Origin of Product |

United States |

Biological Activity

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic compound belonging to the thiazolidinone class, which is noted for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | 293.34 g/mol |

| CAS Number | 301683-38-5 |

| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |

| SMILES Notation | CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting cellular processes in pathogens.

- Anti-inflammatory Effects : It may interfere with signaling pathways involved in inflammation, potentially reducing inflammatory responses.

- Anticancer Properties : The compound can inhibit the proliferation of cancer cells by targeting specific enzymes or proteins involved in cell growth.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, possess notable antibacterial and antifungal activities.

Case Studies

- Antibacterial Efficacy : In a study evaluating various thiazolidinone derivatives, it was found that this compound had a minimum inhibitory concentration (MIC) of 0.23–0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating strong antibacterial activity .

- Antifungal Activity : Another study showed promising antifungal effects with an EC50 of 0.85 µg/mL against Alternaria solani, suggesting potential applications in agricultural fungicides .

Comparative Biological Activity

Table 1 summarizes the biological activities of this compound compared to other thiazolidinone derivatives.

| Compound Name | MIC (mg/mL) | EC50 (µg/mL) | Activity Type |

|---|---|---|---|

| N-(4-Ethoxyphenyl)-2-(2-imino...) | 0.23–0.70 | 0.85 | Antibacterial |

| Compound A (Thiazolidinone Derivative 1) | 0.50 | 0.90 | Antibacterial |

| Compound B (Thiazolidinone Derivative 2) | 0.30 | 0.80 | Antifungal |

Comparison with Similar Compounds

Core Thiazolidinone Modifications

- Imino vs.

- Dioxo Derivatives: Compounds like 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (compound 18) exhibit enhanced anticancer activity (IC50 = 12.7–15.28 mg/mL against MCF-7 and A549 cells) compared to mono-oxo analogs, likely due to increased electrophilicity .

Aromatic Substituent Variations

- Ethoxy vs. Methoxy: Substituting the 4-ethoxyphenyl group with 4-methoxyphenyl (e.g., N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide) reduces steric bulk while maintaining electron-donating effects, which may modulate receptor affinity .

Stereochemical Considerations

The Z-configuration of the imino group in 2-{(2Z)-3-allyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide enforces a planar geometry, optimizing π-π stacking with aromatic residues in biological targets .

Anticancer Activity

- N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Limited direct activity data are available, but structural analogs like compound 18 (2,4-dioxothiazolidine derivative) show potent cytotoxicity, suggesting the imino-oxo core is critical for efficacy .

- Pyridazinone Derivatives: Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as formyl peptide receptor (FPR) agonists, demonstrating dual roles in cancer and inflammation .

Enzyme Inhibition

- α-Glucosidase Inhibition: Thiazolidinedione derivatives like N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) exhibit >60% inhibition, outperforming imino-oxo analogs, likely due to enhanced electron-withdrawing effects .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.